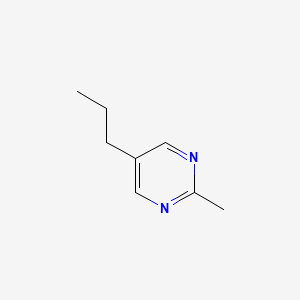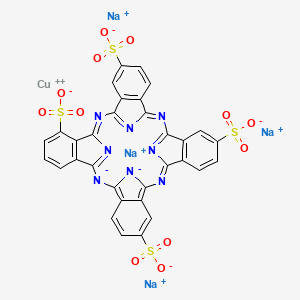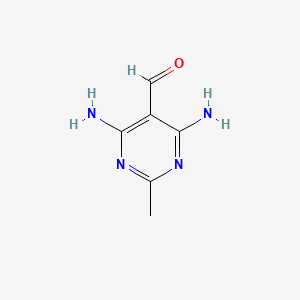
2-Methyl-5-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and play crucial roles in various biological processes The structure of this compound consists of a pyrimidine ring with a methyl group at the 2-position and a propyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with ammonia or amines in the presence of catalysts. For instance, the reaction of 2-methylpyridine with propylamine under acidic conditions can yield this compound. Another method involves the cyclization of suitable precursors such as 2-methyl-5-propylpyridine with formamide or other nitrogen sources.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and 1-propanol as a solvent can efficiently produce this compound with high yields .
化学反応の分析
Types of Reactions: 2-Methyl-5-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-5-propylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Methyl-5-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, leading to the disruption of cell proliferation. They can also modulate signaling pathways related to inflammation and immune response . The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrimidine ring.
類似化合物との比較
2-Methyl-5-propylpyrimidine can be compared with other similar compounds such as:
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a propyl group.
2,5-Disubstituted Pyrimidines: These compounds have various substituents at the 2 and 5 positions and are explored for their anticancer and antiviral activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine and benzimidazole ring system and exhibit significant biological properties, including antiviral and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
2-methyl-5-propylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-5-9-7(2)10-6-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
IWPJLTLNQASVKH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)





![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)


